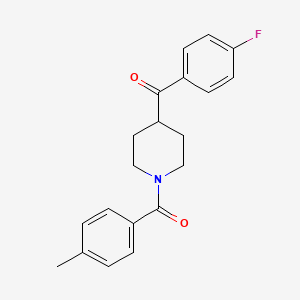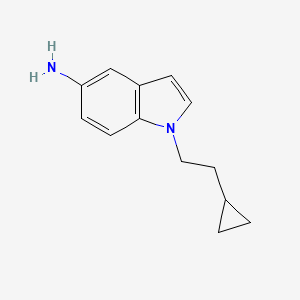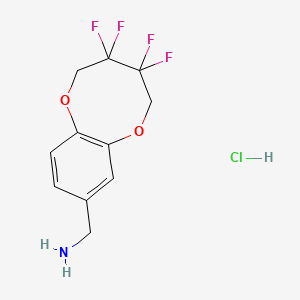
1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanaminehydrochloride is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a benzodioxocin ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanaminehydrochloride typically involves multiple steps. One common approach is the fluorination of a benzodioxocin precursor, followed by the introduction of the methanamine group. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorine gas. The process may also include purification steps such as recrystallization or chromatography to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanaminehydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrafluorobenzene: A simpler fluorinated aromatic compound.
1-Bromo-2,3,4,5-tetrafluorobenzene: Contains bromine in addition to fluorine atoms.
2,3,5,6-Tetrafluoro-1,4-benzenedicarboxaldehyde: Another fluorinated aromatic compound with different functional groups.
2,3,5,6-Tetrafluoro-1,4-benzenediol: A fluorinated hydroquinone derivative.
Uniqueness
1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanaminehydrochloride is unique due to its combination of a benzodioxocin ring and multiple fluorine atoms. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that require high stability and reactivity.
Propiedades
Fórmula molecular |
C11H12ClF4NO2 |
|---|---|
Peso molecular |
301.66 g/mol |
Nombre IUPAC |
(3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocin-8-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H11F4NO2.ClH/c12-10(13)5-17-8-2-1-7(4-16)3-9(8)18-6-11(10,14)15;/h1-3H,4-6,16H2;1H |
Clave InChI |
CHJXKBBWOWYJHD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(COC2=C(O1)C=CC(=C2)CN)(F)F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)

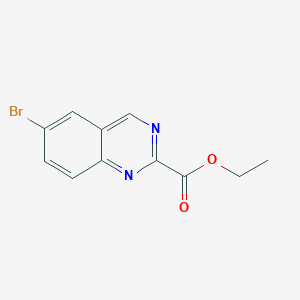


![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)
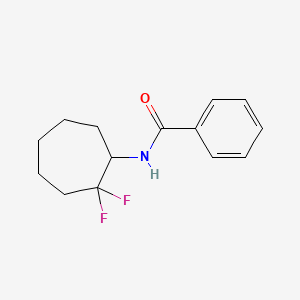
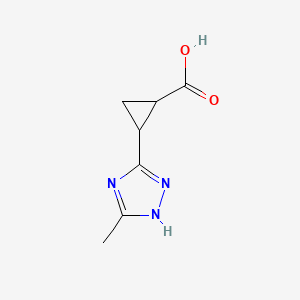
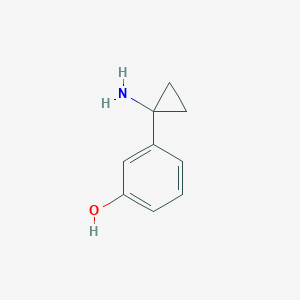
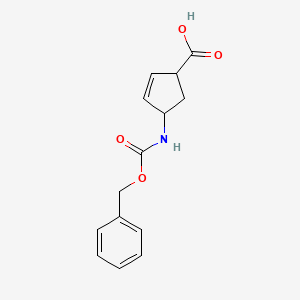
![2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid](/img/structure/B13568267.png)
![2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid](/img/structure/B13568268.png)
